molecular formula C₇H₁₃FO₅ B1139927 (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diol CAS No. 56926-53-5

(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diol

Cat. No.: B1139927
CAS No.: 56926-53-5
M. Wt: 196.17
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Description

The compound (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diol is a fluorinated tetrahydro-2H-pyran derivative with a hydroxymethyl group at position 6, a methoxy group at position 2, and a fluorine atom at position 3. Its stereochemistry (2S,3R,4R,5S,6R) confers distinct spatial and electronic properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO5/c1-12-7-6(11)5(10)4(8)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYKOSXDWWGTOB-ZFYZTMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56926-53-5
Record name Methyl 4-deoxy-4-fluoro-alpha-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056926535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 4-DEOXY-4-FLUORO-.ALPHA.-D-GLUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBN7HL3RFS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diol is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management through inhibition of sodium-glucose co-transporter proteins (SGLTs). This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C8H14FNO5C_8H_{14}FNO_5 and a molecular weight of 223.20 g/mol. Its structure features a fluorine atom at the 5-position and hydroxymethyl and methoxy groups that contribute to its biological activity.

Research indicates that this compound acts as a dual inhibitor of SGLT1 and SGLT2. These transporters play crucial roles in glucose reabsorption in the kidneys and intestines. Inhibition of these proteins can lead to reduced blood glucose levels, making this compound a candidate for treating conditions such as type 2 diabetes.

Inhibition Studies

A study published in 2018 demonstrated that derivatives of this compound showed potent inhibition against human SGLT1 and SGLT2:

  • IC50 Values :
    • SGLT1 : 43 nM
    • SGLT2 : 9 nM

These findings suggest that this compound could effectively lower blood glucose levels in diabetic models.

Animal Studies

In vivo studies using Sprague Dawley rats demonstrated significant antihyperglycemic effects when administered orally at a dose of 10 mg/kg. The compound exhibited robust inhibition of blood glucose excursions during oral glucose tolerance tests (OGTT) and showed effectiveness in db/db mice and high-fat diet-fed ZDF rats.

Case Study 1: Efficacy in Diabetic Models

A research study assessed the antihyperglycemic effects of the compound in db/db mice. The results indicated:

  • Blood Glucose Reduction : Significant decrease in fasting blood glucose levels compared to control groups.
  • Mechanism : The reduction was attributed to the inhibition of renal glucose reabsorption via SGLT2.

Case Study 2: Pharmacokinetics

Another investigation focused on the pharmacokinetics of this compound. Key findings included:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
  • Half-life : Approximately 4 hours, suggesting potential for once-daily dosing.

Comparative Analysis

PropertyValue
Molecular FormulaC8H14FNO5C_8H_{14}FNO_5
Molecular Weight223.20 g/mol
SGLT1 IC5043 nM
SGLT2 IC509 nM
Oral Dose for Efficacy10 mg/kg

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural differences and similarities with related compounds:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications/Properties References
(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diol (Target Compound) Not explicitly provided¹ ~290 (estimated) 5-Fluoro, 6-hydroxymethyl, 2-methoxy Likely enzyme inhibition, metabolic stability enhancement (inferred from analogs)
(2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol C₁₂H₂₂O₁₁ 342.30 Glycosidic linkage, multiple hydroxyl groups Carbohydrate chemistry, glycosylation studies
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol C₁₀H₁₂N₄O₄ 252.23 Purine base (nucleoside analog), tetrahydrofuran core Antiviral or anticancer nucleoside analogs (e.g., similar to acyclovir derivatives)
(2S,3R,4S,5R,6R)-4-(benzyloxy)-2-(ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,5-diol C₁₅H₂₂O₅S 314.40 Benzyloxy (protective group), ethylthio (sulfur-containing substituent) Synthetic intermediate for sulfur-containing pharmaceuticals or glycoconjugates
Fluorinated diphosphate derivative () Complex formula >800 (estimated) 5-Fluoro-2,4-dioxopyrimidinyl, diphosphate linkage Nucleotide analog for metabolic pathway inhibition or prodrug activation

Key Observations

Fluorine Substitution: The target compound’s 5-fluoro group distinguishes it from non-fluorinated analogs (e.g., ). Fluorine enhances electronegativity, reduces basicity, and improves metabolic stability, making it valuable in drug design .

Hydroxymethyl vs. Protective Groups : The hydroxymethyl group at position 6 contrasts with benzyloxy () or glycosidic () substituents. Hydroxymethyl increases hydrophilicity, whereas protective groups (e.g., benzyloxy) are used in synthetic intermediates to block reactive sites .

Biological Relevance : Fluorinated pyran derivatives (e.g., ) are often designed as enzyme inhibitors (e.g., kinases, glycosidases) due to fluorine’s mimicry of hydroxyl groups in transition states .

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